

# Technical Support Center: Impact of AZD-5672 on P-gp Expressing Cells

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: AZD-5672

Cat. No.: B1666223

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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of **AZD-5672** on P-glycoprotein (P-gp) expressing cells.

## Frequently Asked Questions (FAQs)

Q1: What is the nature of the interaction between **AZD-5672** and P-glycoprotein (P-gp)?

A1: **AZD-5672** has a dual interaction with P-gp; it acts as both a substrate and an inhibitor of this efflux pump.<sup>[1]</sup> In vitro studies have demonstrated that **AZD-5672** exhibits concentration-dependent efflux in cell monolayers, a characteristic of P-gp substrates. This efflux can be abolished by known P-gp inhibitors like ketoconazole and quinidine.<sup>[1]</sup> Concurrently, **AZD-5672** inhibits P-gp-mediated transport of other substrates, such as digoxin, in a concentration-dependent manner.<sup>[1]</sup>

Q2: What is the inhibitory potency of **AZD-5672** on P-gp?

A2: The half-maximal inhibitory concentration (IC<sub>50</sub>) of **AZD-5672** for the inhibition of P-gp-mediated digoxin transport has been determined to be 32  $\mu$ M in in vitro Caco-2 cell monolayer assays.<sup>[1]</sup>

Q3: Has the effect of **AZD-5672** on P-gp been observed in a clinical setting?

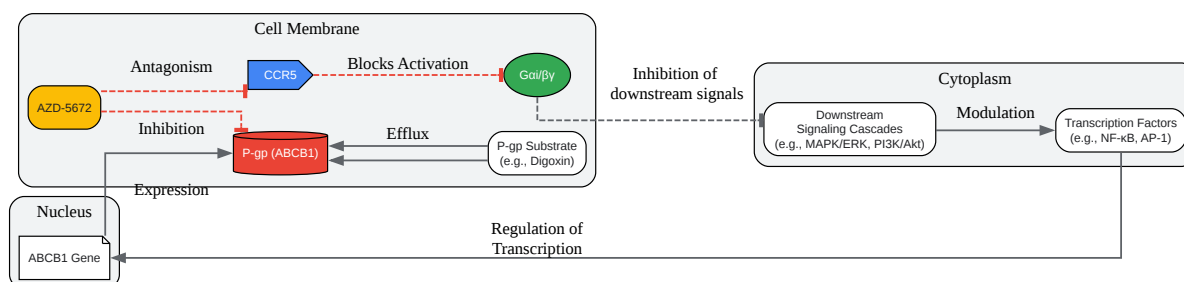
A3: Yes, a clinical study investigating drug-drug interactions confirmed that **AZD-5672** is a P-gp inhibitor in vivo. Co-administration of a 150 mg dose of **AZD-5672** with digoxin, a known P-gp substrate, resulted in a significant increase in digoxin's maximum concentration (C<sub>max</sub>) and area under the curve (AUC), by 1.82-fold and 1.33-fold respectively.[1] This interaction is attributed to the inhibition of intestinal P-gp by **AZD-5672**, leading to increased absorption of digoxin.[1]

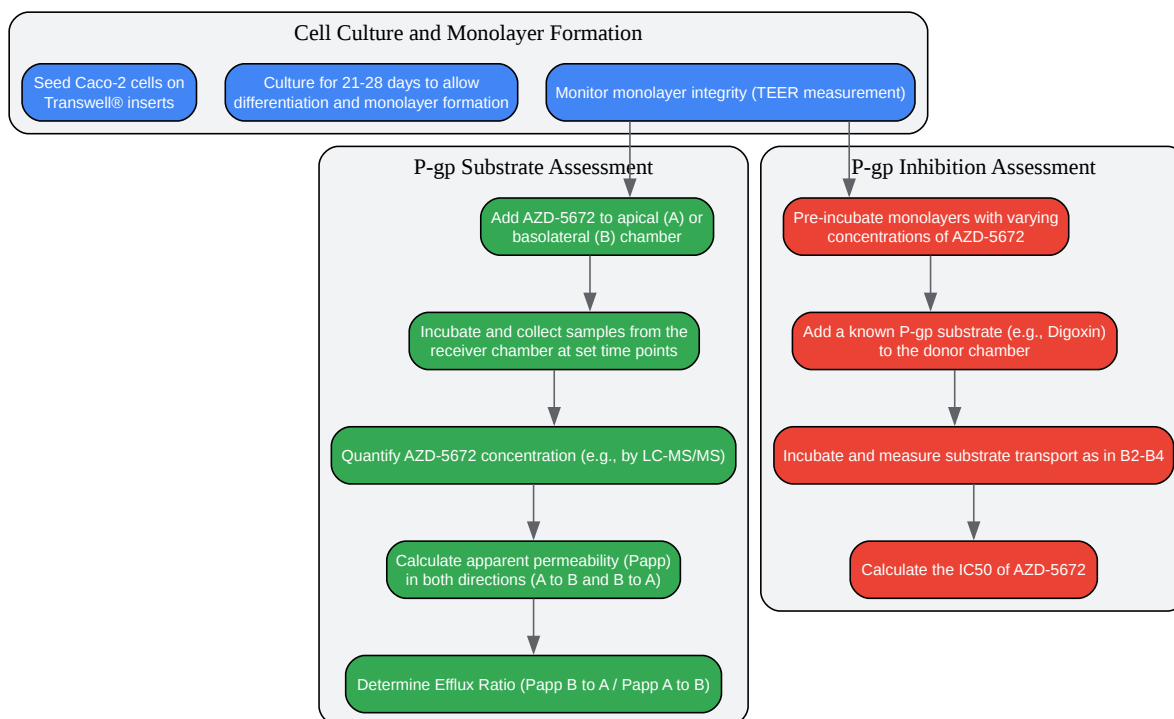
Q4: What is the primary mechanism of action of **AZD-5672**?

A4: **AZD-5672** is a potent and selective antagonist of the C-C chemokine receptor 5 (CCR5).[2] CCR5 is a G-protein coupled receptor (GPCR) that, upon activation by its chemokine ligands (e.g., RANTES/CCL5), couples to inhibitory G proteins (G<sub>ai</sub>).[3][4]

Q5: Is there a known signaling pathway linking CCR5 antagonism by **AZD-5672** to P-gp regulation?

A5: While a direct, explicitly defined signaling pathway linking CCR5 antagonism to the regulation of P-gp (encoded by the ABCB1 gene) is not yet fully elucidated, a plausible pathway can be postulated. CCR5 activation is known to influence various downstream signaling cascades. Antagonism of CCR5 by **AZD-5672** would block these pathways. Some research suggests that transcription factors known to regulate ABCB1 expression can be modulated by signaling pathways downstream of GPCRs. The diagram below illustrates a potential, indirect signaling pathway.





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Email: [info@benchchem.com](mailto:info@benchchem.com)